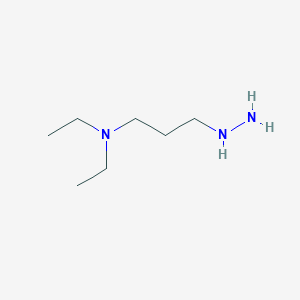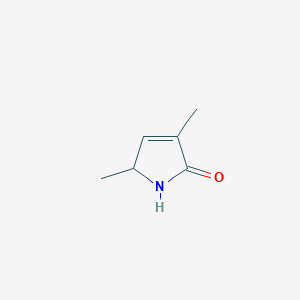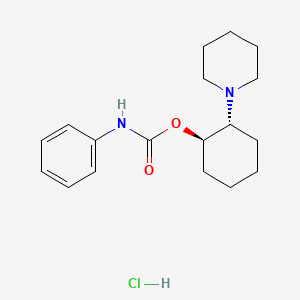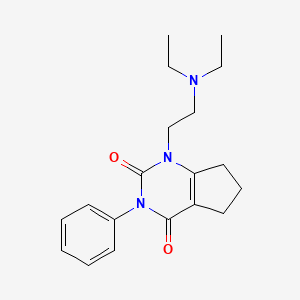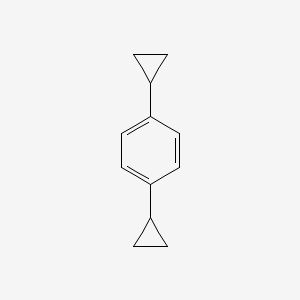
Benzene, 1,4-dicyclopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dicyclopropyl- is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring with two cyclopropyl groups attached at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dicyclopropyl- typically involves the cyclopropanation of benzene derivatives. One common method is the reaction of benzene with cyclopropylcarbinyl chloride in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction leads to the formation of the desired compound through a nucleophilic substitution mechanism .
Industrial Production Methods: Industrial production of Benzene, 1,4-dicyclopropyl- can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,4-dicyclopropyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Cyclopropyl-substituted benzoic acids.
Reduction: Cyclopropyl-substituted cyclohexanes.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-dicyclopropyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dicyclopropyl- involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-rich nature of the benzene ring. The cyclopropyl groups can also influence the reactivity and stability of the compound by introducing steric and electronic effects .
Comparación Con Compuestos Similares
- Benzene, 1,4-dichloro-
- Benzene, 1,4-dimethyl-
- Benzene, 1,4-diethyl-
Comparison: Benzene, 1,4-dicyclopropyl- is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other substituted benzenesFor example, the cyclopropyl groups can enhance the compound’s resistance to certain types of chemical degradation and provide unique interactions with biological targets .
Propiedades
Número CAS |
41010-17-7 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1,4-dicyclopropylbenzene |
InChI |
InChI=1S/C12H14/c1-2-10(12-7-8-12)4-3-9(1)11-5-6-11/h1-4,11-12H,5-8H2 |
Clave InChI |
CEVMPTUTKPDFCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C=C2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



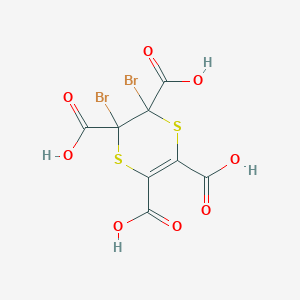
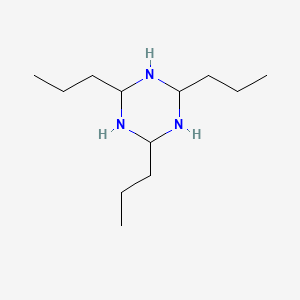

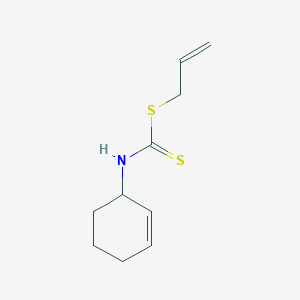
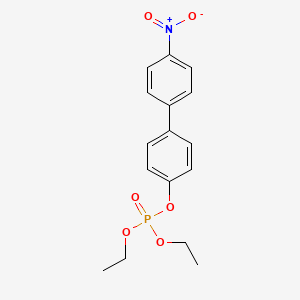
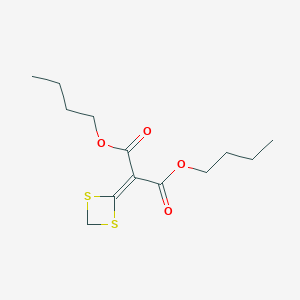
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
